1-(2-Ethoxyphenyl)butane-1,3-dione
Description
1-(2-Ethoxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by a 2-ethoxyphenyl substituent at the 1-position of the butane-1,3-dione backbone. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may influence the compound’s electronic properties, solubility, and reactivity compared to other aryl-substituted β-diketones.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-15-12-7-5-4-6-10(12)11(14)8-9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
MCOSNBBXMARGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 2-ethoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2-Ethoxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)butane-1,3-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the diketone groups and the aromatic ring. These functional groups can interact with various molecular targets, leading to different chemical transformations.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Aryl-Substituted Butane-1,3-diones
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in this compound likely reduces the acidity of the β-diketone compared to electron-withdrawing substituents (e.g., Cl, CF₃), which stabilize enolate formation .
- Lipophilicity : The logP of 1-(3,4-dimethoxyphenyl)butane-1,3-dione (1.06) suggests moderate lipophilicity , while halogenated derivatives (e.g., Cl, CF₃) may exhibit higher logP values due to hydrophobic substituents.
Table 2: Reactivity and Functional Roles
Key Comparisons :
- Catalytic Applications : Thiophene-substituted derivatives form metallopolymers for heterogeneous catalysis , whereas the ethoxy group’s electron-donating nature could favor coordination chemistry in homogeneous systems.
- ESIPT Behavior : Substituents like methoxy or nitro groups in aryl-β-diketones influence ESIPT efficiency and fluorescence properties . The ethoxy group may similarly modulate photophysical behavior.
Crystallographic and Solid-State Properties
- Crystal Packing: The crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (monoclinic, P21/c space group) reveals intermolecular interactions influenced by substituents . The ethoxy group’s flexibility may lead to distinct packing modes compared to rigid substituents (e.g., naphthyl or adamantyl ).
Industrial and Market Considerations
- Market Trends : 1-(o-Tolyl)butane-1,3-dione has projected growth in global production capacity (2025–2030) , indicating demand for specialized β-diketones. The ethoxy derivative’s niche applications (e.g., pharmaceuticals, agrochemicals) may align with similar market dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
